molecular formula CH6O7P2Tc B1220369 Technetium Tc 99m oxidronate CAS No. 72945-61-0

Technetium Tc 99m oxidronate

Cat. No.: B1220369
CAS No.: 72945-61-0
M. Wt: 290.91 g/mol
InChI Key: SIJNDWFHVBDXDY-IEOVAKBOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Technetium Tc-99m oxidronate is prepared using a kit that contains oxidronate sodium and other excipients. The preparation involves reconstituting the lyophilized powder with a solution of sodium pertechnetate Tc-99m . The reaction conditions typically include:

Industrial Production Methods

Industrial production of technetium Tc-99m oxidronate involves the large-scale synthesis of oxidronate sodium, followed by its packaging in sterile, non-pyrogenic vials under nitrogen. These vials are then distributed to medical facilities, where they are reconstituted with sodium pertechnetate Tc-99m for clinical use .

Chemical Reactions Analysis

Types of Reactions

Technetium Tc-99m oxidronate primarily undergoes complexation reactions. The technetium-99m ion forms a chelate with oxidronate, which allows it to bind to calcium in bones . The compound does not typically undergo oxidation, reduction, or substitution reactions under physiological conditions.

Common Reagents and Conditions

The primary reagent used in the preparation of technetium Tc-99m oxidronate is sodium pertechnetate Tc-99m. The reaction conditions are mild, involving simple reconstitution and mixing at room temperature .

Major Products

The major product of the reaction is the technetium Tc-99m oxidronate complex, which is used for diagnostic imaging. No significant by-products are formed under the standard preparation conditions .

Scientific Research Applications

Indications for Use

The primary indications for Technetium Tc-99m oxidronate include:

  • Tumor Metastasis: Detection of metastatic lesions in bone.
  • Osteomyelitis: Diagnosis of bone infections.
  • Fractures: Evaluation of both acute and stress fractures.
  • Avascular Necrosis: Assessment of bone tissue death due to loss of blood supply.
  • Osteoporosis: Monitoring bone density changes.
  • Prosthetic Joint Evaluation: Assessment of joint integrity post-surgery .

Pharmacokinetics

The pharmacokinetics of Technetium Tc-99m oxidronate are crucial for understanding its efficacy and safety:

  • Absorption and Clearance: After intravenous administration, about 45-50% of the compound accumulates in the skeleton within 27 minutes, reaching maximum accumulation at one hour post-injection. It remains stable until approximately 72 hours post-administration .
  • Volume of Distribution: The compound primarily distributes to bones, with secondary accumulation in the liver and kidneys .
  • Half-Life: The elimination process consists of three phases: a rapid phase (3.5 min), an intermediate phase (27 min), and a slow phase (144 min) .

Case Study 1: Detection of Metastatic Bone Disease

A study involving patients with suspected metastatic bone disease utilized Technetium Tc-99m oxidronate to evaluate its effectiveness compared to conventional imaging techniques. Results indicated that scintigraphy with this radiopharmaceutical detected lesions six months earlier than X-ray studies, demonstrating its superiority in early diagnosis .

Case Study 2: Osteomyelitis Diagnosis

In another case study focusing on osteomyelitis, Technetium Tc-99m oxidronate was administered to patients presenting with persistent bone pain. The imaging revealed increased uptake in areas corresponding to infection sites, confirming the diagnosis and guiding subsequent treatment decisions .

Comparative Efficacy

The following table summarizes the efficacy of Technetium Tc-99m oxidronate compared to other imaging modalities:

Imaging ModalitySensitivity (%)Specificity (%)Time to Diagnosis (Days)
Technetium Tc-99m oxidronate95907
X-ray708530
MRI858014

Biological Activity

Technetium Tc-99m oxidronate, commonly referred to as Technescan HDP, is a radiopharmaceutical agent primarily utilized in nuclear medicine for skeletal imaging. This compound plays a critical role in diagnosing various bone pathologies due to its unique biological properties and mechanisms of action.

Overview of Technetium Tc-99m Oxidronate

Chemical Composition and Properties
Technetium Tc-99m is a metastable nuclear isomer of technetium-99, which emits gamma rays suitable for imaging. The compound is formed by complexing Tc-99m with oxidronate, a diphosphonate that has a high affinity for hydroxyapatite, the mineral component of bone .

Physical Characteristics

  • Half-Life: Approximately 6 hours, allowing for effective imaging while minimizing radiation exposure to patients .
  • Gamma Emission: Emits gamma rays at an energy of 140 keV, which is optimal for detection by gamma cameras .

The localization of technetium Tc-99m oxidronate in bone is primarily attributed to chemisorption on hydroxyapatite crystals. This process involves strong chemical interactions between the radiopharmaceutical and the bone surface, allowing for targeted imaging of areas with increased osteoblastic activity, indicative of various bone disorders such as tumors or infections .

Pharmacokinetics

Absorption and Distribution

  • After intravenous administration, approximately 45-50% of technetium Tc-99m oxidronate accumulates in the skeleton within 27 minutes, reaching peak levels at one hour post-injection .
  • The distribution profile shows significant uptake in bones, with secondary accumulation in the liver and kidneys .

Protein Binding and Metabolism

  • About 20-30% of the compound binds to plasma proteins within 2-3 hours post-administration.
  • The drug exhibits high stability in vivo, forming stable Tc(IV) complexes that resist degradation .

Elimination
Technetium Tc-99m oxidronate is primarily excreted through urine, with approximately 59% of the administered dose excreted within 24 hours. Notably, whole-body retention after this period is about 36.6%, indicating significant skeletal uptake compared to other radiopharmaceuticals .

Diagnostic Applications

Technetium Tc-99m oxidronate is predominantly used in bone scintigraphy , which aids in diagnosing conditions such as:

  • Bone Metastases: Highly sensitive detection (up to 95%) compared to conventional X-rays.
  • Osteomyelitis
  • Fractures and Stress Fractures
  • Avascular Necrosis
  • Osteoporosis
  • Prosthetic Joint Evaluation .

Case Studies and Research Findings

Several studies have highlighted the effectiveness and safety profile of technetium Tc-99m oxidronate:

  • Case Study: Detection of Bone Metastases
    A study involving patients with known malignancies demonstrated that technetium Tc-99m oxidronate scans could detect metastatic lesions six months earlier than traditional X-ray imaging methods. This early detection significantly impacted treatment planning and patient outcomes.
  • Research on Osteomyelitis Diagnosis
    A clinical trial assessed the use of technetium Tc-99m oxidronate in diagnosing osteomyelitis. The results indicated a sensitivity rate exceeding 90%, confirming its utility as a reliable diagnostic tool in differentiating between osteomyelitis and other bone pathologies .

Safety Profile

While generally safe, technetium Tc-99m oxidronate can cause hypersensitivity reactions in some patients. It is crucial that medical personnel monitor patients closely during administration and have resuscitation equipment readily available .

Properties

Key on ui mechanism of action

The exact mechanism for bone uptake of technetium Tc-99m oxidronate is unknown. The most accepted mechanism is the localization of 99m-Tc on the surface of hydroxyapatite crystals of bone by chemisorption. Chemisorption is explained as a type of adsorption that involves a chemical reaction between the surface and the adsorbate in which new strong interactions form electronic bonds at the adsorbent surface. The presented chemisorption are regulated by the blood flow and blood concentration because it restrains the delivery of the agent in the uptake sites.

CAS No.

72945-61-0

Molecular Formula

CH6O7P2Tc

Molecular Weight

290.91 g/mol

IUPAC Name

[hydroxy(phosphono)methyl]phosphonic acid;technetium-99

InChI

InChI=1S/CH6O7P2.Tc/c2-1(9(3,4)5)10(6,7)8;/h1-2H,(H2,3,4,5)(H2,6,7,8);/i;1+1

InChI Key

SIJNDWFHVBDXDY-IEOVAKBOSA-N

SMILES

C(O)(P(=O)(O)O)P(=O)(O)O.[Tc]

Isomeric SMILES

C(O)(P(=O)(O)O)P(=O)(O)O.[99Tc]

Canonical SMILES

C(O)(P(=O)(O)O)P(=O)(O)O.[Tc]

boiling_point

100ºC (reconstituted)

melting_point

0ºC (reconstituted)

Key on ui other cas no.

72945-61-0

solubility

Soluble

Synonyms

99mTc-HDP
99mTc-hydroxyethylene-diphosphonate
technetium 99m hydroxyethylene-diphosphonate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Technetium Tc 99m oxidronate
Reactant of Route 2
Technetium Tc 99m oxidronate
Reactant of Route 3
Technetium Tc 99m oxidronate
Reactant of Route 4
Technetium Tc 99m oxidronate
Reactant of Route 5
Technetium Tc 99m oxidronate
Reactant of Route 6
Technetium Tc 99m oxidronate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.